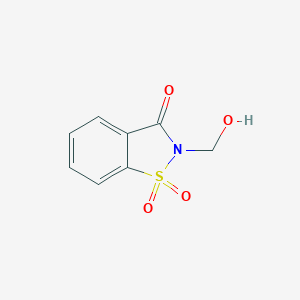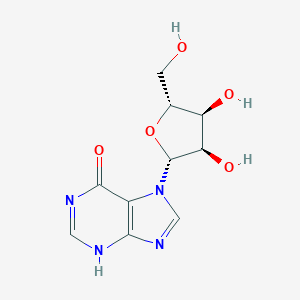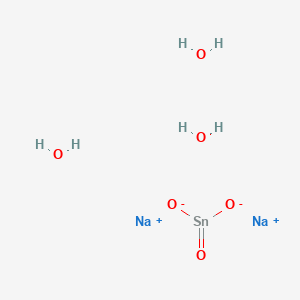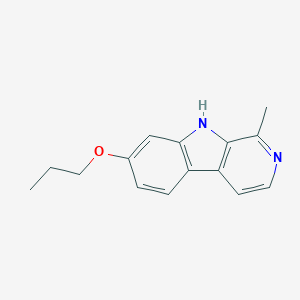
Propyl harmol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl harmol is a chemical compound that belongs to the harmala alkaloids family. It is a naturally occurring compound found in plants such as Peganum harmala and Banisteriopsis caapi. Propyl harmol has been the subject of scientific research due to its potential therapeutic properties. In
Mécanisme D'action
Propyl harmol acts through multiple mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Propyl harmol also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. Additionally, propyl harmol has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Propyl harmol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Propyl harmol has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases. Additionally, propyl harmol has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl harmol has several advantages for lab experiments. It is a naturally occurring compound, and its synthesis method is relatively simple. Propyl harmol has also been shown to have low toxicity and can be used at high concentrations without adverse effects. However, propyl harmol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, propyl harmol has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of propyl harmol. One direction is to study its potential as a therapeutic agent for various diseases. Propyl harmol has been shown to have antioxidant, anti-inflammatory, and anticancer properties, and further research is needed to explore its potential as a treatment for these diseases. Another direction is to study its mechanism of action in more detail. Propyl harmol acts through multiple mechanisms, and further research is needed to understand how it interacts with various enzymes and signaling pathways. Finally, future research could explore the potential of propyl harmol as a drug delivery system. Propyl harmol has been shown to have low toxicity and can be easily synthesized, making it a promising candidate for drug delivery.
Méthodes De Synthèse
Propyl harmol can be synthesized through the extraction of Peganum harmala seeds. The seeds are ground and mixed with a solvent such as ethanol or methanol. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is then purified through column chromatography to isolate propyl harmol.
Applications De Recherche Scientifique
Propyl harmol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that propyl harmol has antioxidant, anti-inflammatory, and anticancer properties. Propyl harmol has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
10593-57-4 |
|---|---|
Nom du produit |
Propyl harmol |
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-methyl-7-propoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-3-8-18-11-4-5-12-13-6-7-16-10(2)15(13)17-14(12)9-11/h4-7,9,17H,3,8H2,1-2H3 |
Clé InChI |
ROPQRKIYWVDATM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Autres numéros CAS |
10593-57-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
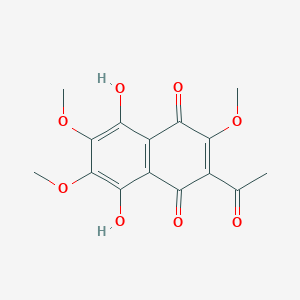
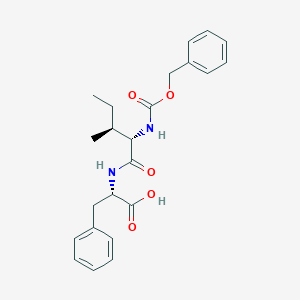
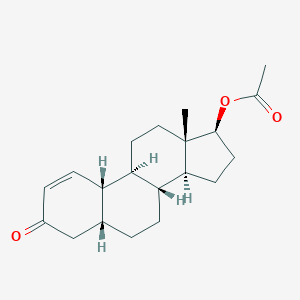
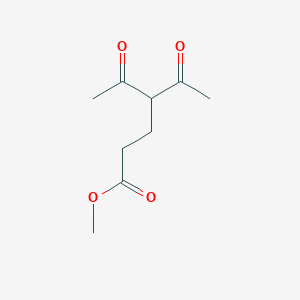
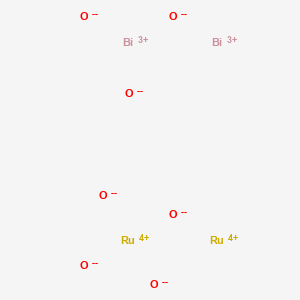

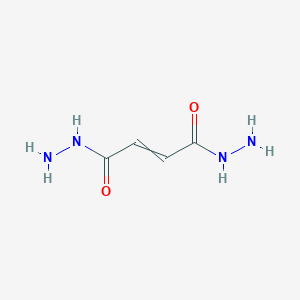
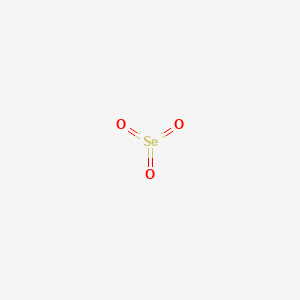
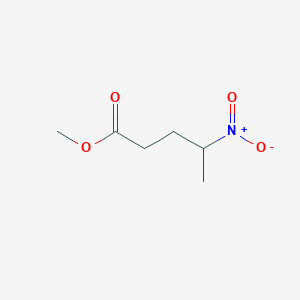
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
